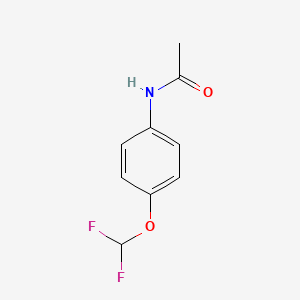

4'-(Difluoromethoxy)acetanilide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(difluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-6(13)12-7-2-4-8(5-3-7)14-9(10)11/h2-5,9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAFOMJODXAJQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50579276 | |

| Record name | N-[4-(Difluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-11-9 | |

| Record name | N-[4-(Difluoromethoxy)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22236-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(Difluoromethoxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50579276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-[4-(difluoromethoxy)phenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4'-(Difluoromethoxy)acetanilide

Abstract: This technical guide provides a detailed examination of the physical properties of 4'-(Difluoromethoxy)acetanilide (CAS No. 22236-11-9), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's physicochemical characteristics. It further outlines robust, field-proven methodologies for the experimental determination of these properties, ensuring scientific integrity and reproducibility. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems.

Introduction and Chemical Identity

This compound, systematically named N-[4-(difluoromethoxy)phenyl]acetamide, is an organic compound characterized by an acetamide group linked to a phenyl ring substituted with a difluoromethoxy group at the para position.[1] This unique substitution pattern, particularly the presence of the difluoromethoxy moiety, imparts distinct electronic properties that are of significant interest in medicinal chemistry and materials science. The compound serves as a versatile building block, notably in the synthesis of proton pump inhibitors such as pantoprazole. Understanding its fundamental physical properties is paramount for optimizing reaction conditions, developing formulations, and ensuring the purity and quality of downstream products.

Chemical Structure:

Core Physical and Chemical Properties

The physical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below. These values are critical for predicting the compound's behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| Molecular Weight | 201.17 g/mol | [1][3][4][5][6] |

| Appearance | White to off-white solid | |

| Melting Point | 114-115 °C | [2] |

| Boiling Point | 338.6 ± 37.0 °C (Predicted) | [4][7] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | >110 °C | [2][4] |

| pKa | 14.30 ± 0.70 (Predicted) | [4] |

| Topological Polar Surface Area | 38.3 Ų | [8] |

Spectroscopic and Crystallographic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity verification of organic compounds. While comprehensive, peer-reviewed spectral data for this compound is not widely published, the expected characteristics can be inferred from its structure and comparison with analogous compounds like acetanilide and 4'-fluoroacetanilide.[9][10][11][12][13][14][15]

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl (CH₃) protons, signals in the aromatic region for the phenyl protons, a broad singlet for the amide (NH) proton, and a characteristic triplet for the difluoromethoxy (CHF₂) proton due to coupling with the two fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the carbonyl carbon, the aromatic carbons (with splitting for those coupled to fluorine), and the difluoromethoxy carbon (which will appear as a triplet).

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a doublet corresponding to the two equivalent fluorine atoms, coupled to the single proton of the difluoromethoxy group.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to feature characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1670 cm⁻¹), and C-F stretching vibrations.[13]

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (201.17 g/mol ).[8]

-

X-ray Crystallography: No public crystallographic data for this compound has been identified. Structural analysis of the parent compound, acetanilide, reveals an orthorhombic crystal system.[14] It is plausible that the difluoromethoxy derivative would exhibit a different packing arrangement due to altered intermolecular forces.

Experimental Protocols for Property Determination

To ensure the accuracy and reliability of physical property data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the melting point and aqueous solubility of this compound.

Melting Point Determination via Capillary Method

Principle: The melting point is a fundamental thermal property used to identify a substance and assess its purity.[3] A pure crystalline solid typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range. This protocol utilizes a standard melting point apparatus with a heated metal block.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.[5]

-

Take a glass capillary tube sealed at one end. Dip the open end into the powdered sample.[6]

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 1-2 mm.[2][5]

-

-

Apparatus Setup and Measurement:

-

Insert the prepared capillary tube into the sample holder of the melting point apparatus.[6]

-

For an initial determination, heat the block rapidly to get an approximate melting point. This saves time but is not the final reported value.

-

Allow the apparatus to cool sufficiently before performing a precise measurement.

-

For the accurate measurement, begin heating and adjust the rate to approximately 2°C per minute as the temperature approaches the expected melting point.

-

-

Data Recording and Analysis:

-

Observe the sample through the magnifying lens.

-

Record the temperature (T_initial) at which the first drop of liquid appears.[3]

-

Continue heating at the slow rate and record the temperature (T_final) at which the last crystal melts completely.[3]

-

The melting point is reported as the range from T_initial to T_final.

-

Perform the measurement in triplicate to ensure reproducibility and report the average range.

-

Causality and Trustworthiness: This protocol is self-validating through its insistence on a slow heating rate near the melting point and triplicate measurements. A slow rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is critical for accuracy. Impurities would be immediately evident by a melting point depression and a broadened range (>2°C), providing an intrinsic check on sample purity.

Thermodynamic Equilibrium Solubility Assay

Principle: Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions (e.g., pH, temperature).[16] This is a critical parameter in drug development, influencing bioavailability and formulation strategies.[17] The "shake-flask" method described here is the gold standard for determining equilibrium solubility.[16]

Detailed Step-by-Step Methodology:

-

Preparation of Solutions and Standards:

-

Prepare the desired aqueous buffer solutions (e.g., pH 1.2, 4.5, and 6.8 as per WHO guidelines for Biopharmaceutics Classification System studies).[16]

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (like DMSO or acetonitrile) for creating a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a vial containing a known volume of the buffer solution. The excess solid ensures that saturation is achieved.[4]

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).[4][16]

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[1][4] A preliminary time-course experiment can be run to determine the exact time to reach equilibrium.

-

-

Sample Separation and Analysis:

-

After incubation, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the solid material at the bottom.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[4]

-

Dilute the clear filtrate with a suitable solvent to bring the concentration within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[1][4]

-

Construct a calibration curve by plotting the analytical response of the standard solutions versus their known concentrations.

-

Determine the concentration of this compound in the filtrate by interpolating its analytical response on the calibration curve. This concentration represents the equilibrium solubility.

-

Causality and Trustworthiness: The trustworthiness of this protocol hinges on achieving true equilibrium. This is validated by ensuring an excess of solid material is present throughout the experiment and by incubating for a sufficient duration. The use of a validated, specific analytical method like HPLC ensures that only the compound of interest is quantified, avoiding interference from potential degradants or impurities.[4] Performing the assay at multiple pH values provides a comprehensive solubility profile relevant to physiological conditions.[16]

Conclusion

This guide has consolidated the key physical properties of this compound, providing a foundational resource for scientists and researchers. The presented data, combined with detailed, robust experimental protocols, offers a comprehensive framework for the handling, characterization, and application of this important chemical intermediate. Adherence to these methodologies will ensure the generation of high-quality, reproducible data critical for advancing research and development efforts in the pharmaceutical and chemical industries.

References

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. pennwest.edu [pennwest.edu]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. byjus.com [byjus.com]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. N-(4-(Difluoromethoxy)phenyl)acetamide | C9H9F2NO2 | CID 15906032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetanilide, 4'-fluoro- [webbook.nist.gov]

- 10. Acetanilide, 4'-fluoro- [webbook.nist.gov]

- 11. Acetanilide, 4'-fluoro- [webbook.nist.gov]

- 12. Acetanilide, 4'-fluoro- [webbook.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. NMR Ramblings Klaus Eichele [anorganik.uni-tuebingen.de]

- 15. Acetanilide(103-84-4) IR Spectrum [m.chemicalbook.com]

- 16. who.int [who.int]

- 17. pharmatutor.org [pharmatutor.org]

A Comprehensive Technical Guide to 4'-(Difluoromethoxy)acetanilide (CAS 22236-11-9): A Strategic Intermediate in Modern Drug Discovery

Introduction: The strategic incorporation of fluorine into molecular scaffolds has become a pillar of modern medicinal chemistry.[1][2] Fluorinated functional groups can profoundly alter the physicochemical and pharmacokinetic properties of drug candidates, addressing common challenges in drug development such as metabolic instability and poor bioavailability.[3][4] Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a particularly versatile tool. It offers a unique balance of lipophilicity, metabolic resilience, and hydrogen-bonding capability that distinguishes it from its more common methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) counterparts.[1]

This technical guide provides an in-depth examination of 4'-(Difluoromethoxy)acetanilide (CAS 22236-11-9), a key chemical intermediate that embodies the strategic advantages of the -OCF₂H group. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its analytical validation, and its proven application in pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their own discovery programs.

Section 1: The Strategic Value of the Difluoromethoxy Group

To appreciate the utility of this compound, one must first understand the nuanced properties of its defining functional group. The -OCF₂H group is not merely an alternative to other small substituents; its selection is a deliberate strategic choice to solve specific drug design problems.

A Unique Physicochemical Profile

The difluoromethoxy group provides a powerful method for fine-tuning molecular properties, occupying a strategic middle ground between the classic methoxy and trifluoromethoxy groups.[1] Its ability to act as a weak hydrogen bond donor, a feature absent in the other two, adds a critical dimension for optimizing ligand-receptor interactions.[5][6]

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Rationale & Impact |

| Lipophilicity (Hansch π) | -0.02 | +0.49 (approx.) | +1.04 | The -OCF₂H group moderately increases lipophilicity, enhancing membrane permeability without the dramatic increase caused by -OCF₃, which can lead to off-target effects or poor solubility.[1][3] |

| Hydrogen Bond Capability | Acceptor Only | Donor and Acceptor | Acceptor Only | The acidic proton on the -OCF₂H group can form weak hydrogen bonds, offering unique binding interactions to improve potency and selectivity.[5][7] |

| Metabolic Stability | Low (Susceptible to O-demethylation) | High | High | The strong C-F bonds render the group highly resistant to oxidative metabolism, a key strategy for increasing a drug's half-life and reducing metabolic burden.[1][4][8] |

| Electronic Effect | Weakly Electron-Donating | Weakly Electron-Withdrawing | Strongly Electron-Withdrawing | Modulates the pKa of nearby functional groups and the electron density of aromatic rings, influencing reactivity and binding affinity. |

Bioisosterism and Metabolic Shielding

A primary application of the difluoromethoxy group is as a bioisostere for hydroxyl, thiol, or methoxy groups.[1][5][6] This substitution often preserves or enhances the desired biological activity while introducing significant pharmacokinetic advantages. The most common application is the replacement of a metabolically vulnerable methoxy group. Cytochrome P450-mediated O-demethylation is a rapid metabolic pathway that can deactivate a drug candidate. Replacing -OCH₃ with -OCF₂H effectively blocks this pathway, thereby enhancing the compound's metabolic stability and oral bioavailability.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 22236-11-9 [smolecule.com]

An In-Depth Technical Guide to N-[4-(difluoromethoxy)phenyl]acetamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(difluoromethoxy)phenyl]acetamide, a fluorinated aromatic amide, holds a significant position in modern synthetic and medicinal chemistry. Its unique structural features, particularly the difluoromethoxy group, impart distinct physicochemical properties that are highly advantageous in the design of bioactive molecules. This guide provides a comprehensive overview of the synthesis, analytical characterization, and key applications of N-[4-(difluoromethoxy)phenyl]acetamide, with a focus on its pivotal role as a key intermediate in the synthesis of blockbuster pharmaceuticals. We will delve into the causality behind experimental choices, present detailed protocols, and explore the broader implications of this compound in drug discovery and development.

Physicochemical Properties

The molecular structure of N-[4-(difluoromethoxy)phenyl]acetamide consists of an acetamide group linked to a phenyl ring, which is substituted with a difluoromethoxy group at the para position.[1] This substitution is critical in modulating the electronic and lipophilic character of the molecule.

Table 1: Physicochemical Properties of N-[4-(difluoromethoxy)phenyl]acetamide

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | PubChem[1] |

| Molecular Weight | 201.17 g/mol | PubChem[1] |

| CAS Number | 22236-11-9 | PubChem[1] |

| IUPAC Name | N-[4-(difluoromethoxy)phenyl]acetamide | PubChem[1] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | 114-116 °C | Commercial Suppliers |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. | General Knowledge |

The difluoromethoxy group (-OCHF₂) is a bioisostere of the methoxy (-OCH₃) and hydroxyl (-OH) groups. Its introduction into a molecule can lead to enhanced metabolic stability, increased lipophilicity, and altered receptor binding interactions, all of which are desirable properties in drug candidates.

Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

The primary synthetic route to N-[4-(difluoromethoxy)phenyl]acetamide involves the acetylation of its precursor, 4-(difluoromethoxy)aniline. This reaction is a classic example of nucleophilic acyl substitution.

Synthesis of the Precursor: 4-(difluoromethoxy)aniline

A common industrial method for the preparation of 4-(difluoromethoxy)aniline starts from 4-nitrophenol. The process involves two key steps:

-

Difluoromethylation: 4-nitrophenol is reacted with a difluoromethylating agent, such as chlorodifluoromethane (Freon 22), under basic conditions to yield 4-(difluoromethoxy)nitrobenzene.

-

Reduction: The nitro group of 4-(difluoromethoxy)nitrobenzene is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction (e.g., using iron powder in acidic medium).

Acetylation of 4-(difluoromethoxy)aniline

The final step in the synthesis of N-[4-(difluoromethoxy)phenyl]acetamide is the acetylation of 4-(difluoromethoxy)aniline. Acetic anhydride is the most commonly used acetylating agent for this transformation due to its reactivity and the ease of purification of the product.

Experimental Protocol: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(difluoromethoxy)aniline (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining acetic acid and aniline salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-[4-(difluoromethoxy)phenyl]acetamide.

Analytical Characterization

The identity and purity of synthesized N-[4-(difluoromethoxy)phenyl]acetamide are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Expected signals include a singlet for the methyl protons of the acetamide group, a triplet for the proton of the difluoromethoxy group (due to coupling with the two fluorine atoms), and multiplets in the aromatic region for the phenyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methyl carbon, the difluoromethyl carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorption bands are expected for:

-

N-H stretching of the secondary amide.

-

C=O stretching of the amide carbonyl group.

-

C-O-C stretching of the ether linkage.

-

C-F stretching of the difluoromethoxy group.

-

Aromatic C-H and C=C stretching.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the exact mass of N-[4-(difluoromethoxy)phenyl]acetamide should be observed.

Applications in Drug Development

The primary and most well-documented application of N-[4-(difluoromethoxy)phenyl]acetamide is as a crucial intermediate in the synthesis of Pantoprazole .[2] Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD), ulcers, and other conditions caused by excess stomach acid.

Role in the Synthesis of Pantoprazole

The synthesis of pantoprazole from N-[4-(difluoromethoxy)phenyl]acetamide involves a multi-step process:

-

Nitration: The aromatic ring of N-[4-(difluoromethoxy)phenyl]acetamide is nitrated to introduce a nitro group.

-

Hydrolysis: The acetamide group is hydrolyzed to an amine.

-

Reduction: The nitro group is reduced to a second amine, forming a diamine derivative.

-

Cyclization: The diamine is cyclized to form the benzimidazole core of pantoprazole.

-

Coupling and Oxidation: The benzimidazole intermediate is then coupled with a pyridine derivative and subsequently oxidized to yield pantoprazole.

Potential Biological Activities and Future Perspectives

While the primary focus on N-[4-(difluoromethoxy)phenyl]acetamide has been as a synthetic intermediate, the broader class of acetamide derivatives is known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The presence of the difluoromethoxy group in this particular molecule suggests potential for unique pharmacological effects.

Further research into the standalone biological profile of N-[4-(difluoromethoxy)phenyl]acetamide and its derivatives could uncover novel therapeutic applications. For instance, exploring its potential as an inhibitor of specific enzymes or as a ligand for various receptors could open new avenues in drug discovery. The metabolic stability and favorable pharmacokinetic properties often associated with fluorinated compounds make this an attractive scaffold for further investigation.

Conclusion

N-[4-(difluoromethoxy)phenyl]acetamide is a chemically significant molecule with a well-established role as a key building block in the pharmaceutical industry, most notably in the synthesis of pantoprazole. Its synthesis is straightforward and relies on fundamental organic reactions. The analytical characterization of this compound is well-defined by standard spectroscopic methods. While its current utility is primarily as an intermediate, the inherent structural features of N-[4-(difluoromethoxy)phenyl]acetamide suggest a latent potential for broader applications in medicinal chemistry. Future exploration of its biological activities may lead to the discovery of new therapeutic agents, further solidifying the importance of this versatile compound.

References

A Comprehensive Technical Guide to 4'-(Difluoromethoxy)acetanilide: Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth examination of 4'-(Difluoromethoxy)acetanilide, a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. We will detail its core physicochemical properties, including its definitive molecular weight and formula, and present a robust, field-tested synthesis protocol with a focus on the causal relationships behind procedural choices. Furthermore, this document explores the compound's critical applications as a key synthetic intermediate and a certified reference standard, particularly in the manufacturing of proton pump inhibitors like pantoprazole. The guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile molecule.

Introduction: The Strategic Importance of Fluorination

This compound, also known by its IUPAC name N-[4-(difluoromethoxy)phenyl]acetamide, is an acetanilide derivative distinguished by a difluoromethoxy (-OCHF₂) substituent.[1][2] This functional group is not merely an arbitrary addition; it is a strategic modification employed in modern medicinal chemistry. The difluoromethoxy group often serves as a bioisostere for more common methoxy (-OCH₃) or hydroxyl (-OH) groups.[1] Its inclusion can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative degradation, while maintaining or favorably modulating steric and electronic properties—a critical advantage in drug design and lead optimization.[1]

The primary industrial significance of this compound stems from its role as a pivotal intermediate in the synthesis of pharmaceuticals, most notably the proton pump inhibitor pantoprazole.[1] It is also identified as a reference impurity (Pantoprazole Impurity 50), making its availability in a highly pure form essential for analytical method development, validation, and quality control in pharmaceutical manufacturing.[1]

Core Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉F₂NO₂ | [1][2][3] |

| Molecular Weight | 201.17 g/mol | [1][2][3] |

| CAS Number | 22236-11-9 | [1][2][3] |

| IUPAC Name | N-[4-(difluoromethoxy)phenyl]acetamide | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 114-116 °C | [1][4] |

| Boiling Point | 338.6 ± 37.0 °C (Predicted) | [5][6] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | >110 °C | [6][7][8] |

| SMILES | CC(=O)NC1=CC=C(C=C1)OC(F)F | [1][2] |

| InChIKey | YZAFOMJODXAJQD-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: Fluorine Etherification of Acetaminophen

Several synthetic routes to this compound exist, but one of the most direct and industrially relevant methods involves the fluorine etherification of a readily available starting material: acetaminophen (paracetamol).[4] This process leverages high-pressure conditions to react the acetaminophen-derived phenoxide with chlorodifluoromethane.

Mechanistic Rationale

The choice of reagents and conditions is dictated by the chemical principles of nucleophilic substitution.

-

Starting Material: Acetaminophen is an ideal precursor as it already contains the N-acetylated aniline backbone.

-

Base (Sodium Hydroxide): The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group on acetaminophen. Sodium hydroxide serves as a strong, cost-effective base to generate the sodium phenoxide intermediate. This step is critical as the phenoxide is a far more potent nucleophile than the neutral hydroxyl group.

-

Difluoromethylating Agent (Chlorodifluoromethane, Freon-22): This gaseous reagent is the source of the difluoromethyl group. The reaction proceeds via an Sₙ2-type attack of the phenoxide ion on the carbon atom of chlorodifluoromethane.

-

Solvent (Water): Water is used as a solvent, making this a greener and more economical process compared to many organic solvents.[4]

-

Phase-Transfer Catalyst (e.g., PEG400): Because chlorodifluoromethane has low solubility in water, a phase-transfer catalyst (PTC) is employed. The PTC facilitates the transport of the water-soluble phenoxide anion into an organic phase or an interface where it can more effectively react with the gaseous reactant.

-

High-Pressure Autoclave: The use of a sealed, high-pressure reactor is mandatory.[4] It serves two purposes: 1) to contain the gaseous chlorodifluoromethane and 2) to increase its concentration in the reaction medium according to Henry's Law, thereby accelerating the reaction rate.

Step-by-Step Experimental Protocol

This protocol is adapted from established patent literature and should only be performed by trained personnel in a properly equipped laboratory.[4]

-

Reactor Charging: To a high-pressure autoclave, add 400g of water, 30.2g of acetaminophen, 16g of sodium hydroxide, and 1.5g of a phase-transfer catalyst such as PEG400.

-

Sealing and Inerting: Seal the autoclave system securely. Purge the system with an inert gas like nitrogen to remove oxygen.

-

Pressurization and Reaction: Introduce chlorodifluoromethane gas into the autoclave until the internal pressure reaches 1.5 MPa.

-

Heating and Agitation: While stirring vigorously, heat the reaction mixture to 60 °C. Maintain these conditions (1.5 MPa, 60 °C) for approximately 8 hours.

-

Cooling and Depressurization: After the reaction period, cool the autoclave to room temperature. Carefully and slowly vent the excess chlorodifluoromethane into a suitable scrubbing system.

-

Product Isolation: Filter the resulting reaction liquid. The solid filter cake contains the crude product.

-

Purification: Wash the filter cake with a 5% (w/w) sodium hydroxide solution to remove any unreacted acetaminophen, followed by washing with water until the filtrate is neutral.

-

Recrystallization: Recrystallize the crude product from a 50% aqueous acetic acid solution at 80 °C to yield pure this compound solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Workflow

To ensure the synthesized product meets the required specifications for identity, purity, and quality, a standard battery of analytical tests is employed. This self-validating system confirms the molecular structure and quantifies any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation. The ¹H NMR will show characteristic signals for the aromatic protons, the acetyl methyl group, and the N-H proton. Crucially, the difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms. ¹⁹F NMR provides a definitive signal for the fluorine environment.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, further validating the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the key functional groups present, such as the N-H stretch, the C=O (amide) stretch, and C-O and C-F bond vibrations.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, by-products, or other impurities.

Quality Control Analytical Workflow

Caption: Standard analytical workflow for quality control.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and causes skin and eye irritation.[8][9] It may also cause respiratory irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10]

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][10]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[9][10] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) and away from incompatible materials such as strong acids.[6][9]

Conclusion

This compound is more than just a chemical compound; it is a strategic building block in the development of modern pharmaceuticals. Its molecular formula of C₉H₉F₂NO₂ and molecular weight of 201.17 g/mol are the starting points for its application in complex synthetic pathways.[1][2][3] The robust synthesis from acetaminophen demonstrates an efficient route to this valuable intermediate. A thorough understanding of its properties, synthesis, and handling is critical for any scientist or researcher working in the fields of medicinal chemistry and drug development.

References

- 1. Buy this compound | 22236-11-9 [smolecule.com]

- 2. N-(4-(Difluoromethoxy)phenyl)acetamide | C9H9F2NO2 | CID 15906032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 22236-11-9 [chemicalbook.com]

- 4. CN102796021B - Method for synthesis of pantoprazole intermediate 4-difluoromethoxyacetanilide - Google Patents [patents.google.com]

- 5. chemigran.com [chemigran.com]

- 6. 22236-11-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. 22236-11-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 4'-(Difluoromethoxy)acetanilide from 4-(Difluoromethoxy)aniline

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4'-(Difluoromethoxy)acetanilide, a key intermediate in the pharmaceutical and agrochemical industries. The document details the N-acetylation of 4-(difluoromethoxy)aniline using acetic anhydride. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry, providing them with the necessary information to safely and efficiently perform this synthesis.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the production of various pharmaceuticals and agrochemicals.[1] The introduction of the difluoromethoxy group (-OCHF₂) into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability and lipophilicity.[2] This guide focuses on a common and efficient method for the synthesis of this compound: the direct N-acetylation of 4-(difluoromethoxy)aniline.

The acetylation of anilines is a fundamental and widely employed reaction in organic chemistry. It serves not only to synthesize acetanilides but also as a method to protect the amino group, thereby moderating its reactivity in subsequent reactions like electrophilic aromatic substitution.[3] This guide will provide a detailed and practical approach to this specific transformation, grounded in established chemical principles.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of this compound from 4-(difluoromethoxy)aniline and acetic anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.

This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of an acetate ion as a leaving group. A final deprotonation step, often facilitated by a weak base or another molecule of the aniline starting material, yields the stable amide product, this compound, and acetic acid as a byproduct.[4]

Caption: Nucleophilic acyl substitution mechanism for the acetylation of 4-(difluoromethoxy)aniline.

Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 4-(Difluoromethoxy)aniline | 159.13 | 22236-10-8 | Starting material. |

| Acetic Anhydride | 102.09 | 108-24-7 | Acetylating agent. Corrosive and moisture-sensitive. |

| Glacial Acetic Acid | 60.05 | 64-19-7 | Optional solvent/catalyst. |

| Water (Deionized) | 18.02 | 7732-18-5 | For workup and recrystallization. |

| Ethanol | 46.07 | 64-17-5 | Alternative recrystallization solvent. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (31.4 mmol) of 4-(difluoromethoxy)aniline in 20 mL of glacial acetic acid. Stir the solution at room temperature until the aniline is fully dissolved.

-

Addition of Acetic Anhydride: While stirring, slowly add 3.5 mL (37.7 mmol, 1.2 equivalents) of acetic anhydride to the solution. The addition should be done dropwise over a period of 10-15 minutes. An exotherm may be observed.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. A white precipitate of this compound will form.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water to remove any remaining acetic acid and other water-soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or 50% aqueous acetic acid) until the solid just dissolves. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 50-60 °C to a constant weight.

Caption: A streamlined workflow for the synthesis and purification of this compound.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are suitable).

-

Fume Hood: All manipulations involving acetic anhydride and glacial acetic acid should be performed in a well-ventilated chemical fume hood.

-

Handling Acetic Anhydride: Acetic anhydride is corrosive, a lachrymator, and reacts exothermically with water. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₂NO₂ | [1] |

| Molecular Weight | 201.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 114-115 °C | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the amide C=O stretch (around 1670 cm⁻¹), and C-O-C and C-F stretches at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Note: The following are predicted chemical shifts based on the structure and data for similar compounds. Experimental values should be obtained for confirmation.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.5 (d, 2H, Ar-H ortho to NHAc)

-

δ ~7.1 (d, 2H, Ar-H ortho to OCHF₂)

-

δ ~7.5 (br s, 1H, NH)

-

δ ~6.5 (t, JHF ≈ 74 Hz, 1H, OCHF₂)

-

δ ~2.2 (s, 3H, COCH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~168 (C=O)

-

δ ~148 (Ar-C attached to OCHF₂)

-

δ ~135 (Ar-C attached to NHAc)

-

δ ~122 (Ar-CH ortho to NHAc)

-

δ ~118 (Ar-CH ortho to OCHF₂)

-

δ ~115 (t, JCF ≈ 258 Hz, OCHF₂)

-

δ ~24 (COCH₃)

-

Conclusion

The N-acetylation of 4-(difluoromethoxy)aniline with acetic anhydride is a robust and efficient method for the synthesis of this compound. This guide provides a comprehensive framework, from the underlying mechanism to a detailed experimental protocol and necessary safety precautions. By following these guidelines, researchers and chemists can confidently produce this important chemical intermediate for its various applications in the pharmaceutical and agrochemical sectors.

References

An In-depth Technical Guide to the Melting Point of N-[4-(difluoromethoxy)phenyl]acetamide

Abstract

The melting point of a crystalline solid is a critical physicochemical parameter, serving as a primary indicator of both identity and purity. For active pharmaceutical ingredients (APIs) and their intermediates, its accurate determination is a cornerstone of quality control and regulatory compliance. This technical guide provides a comprehensive examination of the melting point of N-[4-(difluoromethoxy)phenyl]acetamide (CAS No. 22236-11-9), a key intermediate in pharmaceutical synthesis. We will delve into the theoretical underpinnings of melting phenomena, present detailed, field-proven protocols for its determination via capillary and Differential Scanning Calorimetry (DSC) methods, and discuss the critical factors that influence measurement accuracy. This document is intended for researchers, analytical scientists, and drug development professionals seeking an authoritative resource on the thermal characterization of this compound.

Introduction: The Significance of a Sharp Melting Point

N-[4-(difluoromethoxy)phenyl]acetamide is a fluorinated aromatic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of more complex molecules, including proton pump inhibitors[1]. Its molecular structure, featuring a difluoromethoxy group, imparts unique electronic properties that are valuable in drug design.

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline compound, this transition occurs over a very narrow temperature range. The sharpness of this range, along with the absolute temperature value, provides a robust and economical method for purity assessment. The presence of impurities disrupts the crystal lattice of the solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting range[2][3]. Therefore, the precise determination of the melting point of N-[4-(difluoromethoxy)phenyl]acetamide is not merely an academic exercise; it is a critical quality attribute that validates the success of its synthesis and purification, ensuring its suitability for downstream applications in drug development.

Physicochemical Properties of N-[4-(difluoromethoxy)phenyl]acetamide

A foundational understanding of the compound's properties is essential before undertaking any analytical procedure. Key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | N-[4-(difluoromethoxy)phenyl]acetamide | [4] |

| Synonyms | 4'-(Difluoromethoxy)acetanilide, N-(4-Difluoromethoxyphenyl)acetamide | [1][4] |

| CAS Number | 22236-11-9 | [1][4][5] |

| Molecular Formula | C₉H₉F₂NO₂ | [4][5] |

| Molecular Weight | 201.17 g/mol | [4][5] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 114 - 115 °C | [1] |

The Science of Melting: Causality and Influencing Factors

The melting process is governed by the thermodynamics of phase transitions. Energy, in the form of heat, is required to overcome the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that maintain the ordered, three-dimensional crystal lattice of the solid[2]. In a pure substance, these forces are uniform throughout the crystal, requiring a specific amount of energy to be disrupted, resulting in a sharp, well-defined melting point.

The Impact of Synthesis and Purification

The most common route for synthesizing N-[4-(difluoromethoxy)phenyl]acetamide is the direct acylation of 4-(difluoromethoxy)aniline with acetic anhydride[1].

-

Precursor Impurities: The purity of the starting material, 4-(difluoromethoxy)aniline, is paramount. Any unreacted starting material or byproducts from its own synthesis can carry through and contaminate the final product[1][6].

-

Reaction Byproducts: Incomplete reactions or side reactions can introduce impurities. For example, over-acylation or side reactions involving the difluoromethoxy group, though less common, can occur.

-

Purification Efficacy: Recrystallization is the standard method for purifying acetanilide derivatives[2][7][8]. The choice of solvent is critical; an ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures, leaving impurities behind in the "mother liquor"[9]. Incomplete removal of the recrystallization solvent is a common cause of melting point depression, as the residual solvent acts as an impurity. The compound must be thoroughly dried before analysis[10][11].

Melting Point Depression

When an impurity is present, it disrupts the uniform crystal lattice. This disruption weakens the intermolecular forces, meaning less energy is required to break them[3]. This phenomenon, known as melting point depression, is a direct consequence of the change in the Gibbs free energy of the system[2]. The impure liquid state has a higher entropy (greater disorder) than the pure liquid, which thermodynamically favors the molten state at a lower temperature[2].

Experimental Determination of Melting Point

The accurate determination of the melting point requires adherence to standardized procedures and well-calibrated instrumentation. We will detail two primary methods: the traditional capillary method, compliant with United States Pharmacopeia (USP) standards, and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination (USP <741>)

This method is the most widely used for pharmacopeial purposes due to its simplicity and reliability[12][13]. It involves heating a small sample packed in a glass capillary tube and visually observing the temperatures at which melting begins and ends.

Trustworthiness in measurement begins with a validated instrument. The accuracy of the melting point apparatus must be verified at regular intervals using USP Melting Point Reference Standards[12][14]. Standards like Vanillin (81–83 °C) and Acetanilide (113.5–115.5 °C) are suitable for bracketing the expected melting point of N-[4-(difluoromethoxy)phenyl]acetamide[15][16]. The instrument's measured value for the standard must fall within the certified range.

-

Sample Preparation:

-

Ensure the N-[4-(difluoromethoxy)phenyl]acetamide sample is completely dry. If it has been recrystallized, dry it under vacuum to remove all traces of solvent[10][11].

-

Place a small amount of the sample on a clean, dry watch glass. If the crystals are large, gently pulverize them into a fine powder using a spatula[10].

-

Jab the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powder[11][17].

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. To achieve tight packing, drop the capillary tube, closed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample effectively[10][11].

-

Repeat until the sample column is 2-3 mm high. Causality Note: A sample height greater than 3 mm can lead to an artificially broad melting range due to inefficient and uneven heat transfer through the sample[10][11].

-

-

Measurement:

-

Set the starting temperature on the apparatus to approximately 10-15°C below the expected melting point (e.g., set to 100°C for an expected melt at 114°C)[11][17][18].

-

Insert the packed capillary tube into the heating block of the apparatus[3][10].

-

Set an initial rapid heating rate (e.g., 5-10°C/minute) to approach the expected melting point quickly.

-

Once the temperature is about 5°C below the expected range, reduce the heating rate to 1-2°C per minute[17]. Causality Note: A slow ramp rate near the melting point is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample itself. Heating too quickly does not allow sufficient time for heat transfer, leading to an observed melting point that is higher than the true value[10][18].

-

Observe the sample through the magnified viewing port.

-

Record T1 (Onset of Melting): The temperature at which the first droplet of liquid is visible[11][17]. The sample may first appear to shrink or "sweat" before a distinct liquid phase is seen.

-

Record T2 (Completion of Melting): The temperature at which the last solid particle melts, resulting in a completely clear, transparent liquid[17].

-

The reported melting point is the range from T1 to T2. For N-[4-(difluoromethoxy)phenyl]acetamide of high purity, this range should be narrow (e.g., ≤ 1°C).

-

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It measures the difference in heat flow between the sample and an inert reference as a function of temperature[19][20]. A melting event is observed as an endothermic peak on the DSC thermogram.

As the instrument heats the sample and an empty reference pan at a constant rate, the sample requires more energy during its phase transition from solid to liquid. This absorption of energy (heat of fusion) is detected as a difference in heat flow and plotted against temperature[19]. The resulting peak provides several key data points:

-

Extrapolated Onset Temperature (Tₒ): Corresponds to the melting point of the pure substance[21].

-

Peak Temperature (Tₚ): The temperature at which the rate of melting is maximal.

-

Enthalpy of Fusion (ΔHfus): The area under the peak, representing the energy required to melt the sample. This value can be related to the sample's degree of crystallinity[21].

-

Instrument and System Validation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as high-purity indium.

-

Perform a baseline run with two empty pans to ensure the instrument is stable.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the finely powdered N-[4-(difluoromethoxy)phenyl]acetamide into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

-

Measurement:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Set the experimental parameters. A typical program would be:

-

Equilibrate at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/minute) to a temperature well above the expected melt (e.g., 140°C).

-

Use an inert nitrogen purge gas to maintain a consistent atmosphere and prevent oxidative degradation.

-

-

Initiate the run and record the thermogram.

-

-

Data Analysis:

-

Using the instrument's software, analyze the endothermic peak corresponding to the melting event.

-

Determine the extrapolated onset temperature, peak temperature, and the enthalpy of fusion (area under the peak)[21]. For purity analysis, the shape of the leading edge of the peak is particularly important[21][22].

-

Data Interpretation and Troubleshooting

The interpretation of melting point data is crucial for assessing compound purity. The following diagrams outline the experimental workflow and a decision-making process for result interpretation.

Caption: Experimental workflow for capillary melting point determination.

Caption: Decision tree for interpreting melting point results.

Conclusion

The melting point of N-[4-(difluoromethoxy)phenyl]acetamide, determined to be 114-115°C , is a fundamental parameter that underpins its quality assessment. This guide has detailed the theoretical basis for this physical constant and provided robust, step-by-step protocols for its accurate determination using both capillary and DSC methods. By understanding the influence of synthesis, purification, and analytical technique on the final result, researchers and quality control professionals can ensure the integrity of this important pharmaceutical intermediate. Adherence to proper sample preparation, instrument calibration, and slow heating rates during analysis are paramount for achieving trustworthy and reproducible results that stand up to scientific and regulatory scrutiny.

References

- 1. smolecule.com [smolecule.com]

- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 3. westlab.com [westlab.com]

- 4. N-(4-(Difluoromethoxy)phenyl)acetamide | C9H9F2NO2 | CID 15906032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 22236-11-9[N-(4-(Difluoromethoxy)phenyl)acetamide]- Acmec Biochemical [acmec.com.cn]

- 6. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 7. cerritos.edu [cerritos.edu]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uspbpep.com [uspbpep.com]

- 13. scribd.com [scribd.com]

- 14. mt.com [mt.com]

- 15. creaanalytical.com.au [creaanalytical.com.au]

- 16. researchgate.net [researchgate.net]

- 17. jk-sci.com [jk-sci.com]

- 18. thinksrs.com [thinksrs.com]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. s4science.at [s4science.at]

- 22. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]

Introduction: Understanding the Significance of Solubility in Pharmaceutical Development

An In-depth Technical Guide to the Solubility Characteristics of 4'-(Difluoromethoxy)acetanilide

This compound is a fluorinated aromatic compound that serves as a key intermediate in the synthesis of various pharmaceuticals, notably proton pump inhibitors like pantoprazole.[1] Its molecular structure, featuring a difluoromethoxy group on an acetanilide backbone, imparts unique physicochemical properties that are of significant interest in drug design and process chemistry.[1] The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability.[2][3] A comprehensive understanding of a compound's dissolution behavior in various solvents is paramount for optimizing crystallization processes, ensuring purity, and developing effective drug delivery systems.[4][5]

This technical guide provides a detailed exploration of the solubility characteristics of this compound. As a Senior Application Scientist, this document synthesizes fundamental principles with practical methodologies, offering researchers, scientists, and drug development professionals a thorough framework for evaluating and applying solubility data. We will delve into the experimental determination of solubility, the thermodynamic principles governing the dissolution process, and the mathematical models used to correlate and predict this essential property.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The presence of the difluoromethoxy group (-OCF₂H) significantly influences the electronic and lipophilic character of the acetanilide core, thereby affecting its interactions with different solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | [1][6][7] |

| Molecular Weight | 201.17 g/mol | [1][6][7] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 114 - 115 °C | [1] |

| Boiling Point (Predicted) | 338.6 ± 37.0 °C at 760 mmHg | [8][9][10] |

| Density (Predicted) | 1.274 - 1.3 g/cm³ | [8][9][10] |

| pKa (Predicted) | 14.30 ± 0.30 | [10] |

The difluoromethoxy group acts as an isostere for a methoxy group but with altered metabolic stability and lipophilicity, which are crucial considerations in medicinal chemistry.[1] These properties suggest that its solubility will be highly dependent on the polarity, hydrogen bonding capability, and self-cohesive energy of the chosen solvent.

Part 1: Experimental Determination of Solubility

Accurate solubility data is the foundation of any thermodynamic analysis. The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid in a liquid.[5][11]

Core Protocol: Equilibrium Shake-Flask Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, jacketed glass vessel. The presence of excess solid ensures that equilibrium is reached.[4]

-

Equilibration: Agitate the mixture using a magnetic stirrer or an orbital shaker in a thermostatically controlled water bath to maintain a constant temperature (e.g., 298.15 K).[11][12] The system should be left to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is fully saturated.[11]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation is recommended to ensure a clear separation of the solid and liquid phases.[11]

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or temperature-equilibrated pipette to prevent premature crystallization.[4]

-

Quantification: Determine the concentration of this compound in the sample using a validated analytical technique, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]

The entire experiment should be repeated at various temperatures (e.g., in 5 K intervals from 288.15 K to 313.15 K) to understand the temperature dependence of solubility.[4][5]

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Analytical Quantification Techniques

1. UV-Vis Spectrophotometry: A rapid and accessible method for quantification based on the Beer-Lambert law.[13][14]

-

Protocol:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at λmax to construct a calibration curve (Absorbance vs. Concentration).[15]

-

Dilute the saturated sample to fall within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.[12]

-

2. High-Performance Liquid Chromatography (HPLC): Offers higher specificity and is ideal for complex mixtures or when the solute's UV absorbance is weak or overlaps with solvent absorbance.[2] A reverse-phase HPLC method is typically suitable for acetanilide derivatives.[16][17]

-

Exemplar HPLC Conditions (based on acetanilide derivatives):

-

Mobile Phase: An isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., phosphoric or formic acid) to improve peak shape.[18][19] A typical ratio might be Acetonitrile:Water (e.g., 20:80 v/v).[19]

-

Flow Rate: 0.8 - 1.0 mL/min.[19]

-

Detection: UV detector set at a suitable wavelength (e.g., determined by scanning).

-

Quantification: Based on the peak area of the sample compared to a calibration curve generated from standards of known concentration.

Part 2: Solubility Data and Thermodynamic Modeling

While specific experimental solubility data for this compound is not extensively published, we can analyze the behavior of its parent compound, acetanilide, to illustrate the principles of data correlation and thermodynamic analysis. The solubility of acetanilide increases with rising temperature in solvents like water and ethanol.[4][20] This endothermic dissolution process is typical for many organic solids.

Mathematical Correlation of Solubility Data

Experimental solubility data across a temperature range can be correlated using semi-empirical models. These models are invaluable for interpolating solubility at intermediate temperatures and for deriving thermodynamic properties.

1. The Modified Apelblat Equation: This widely used model provides an excellent correlation between mole fraction solubility (x) and absolute temperature (T).[4][21]

The equation is expressed as: ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirically determined parameters from fitting the experimental data.[5] Parameter A relates to the entropy of the solution, while B and C are related to the enthalpy of the solution. The model's accuracy is often evaluated using the Relative Average Deviation (RAD) and Root Mean Square Deviation (RMSD), with lower values indicating a better fit.[21][22]

2. The van't Hoff Equation: This fundamental thermodynamic relationship describes the temperature dependence of the equilibrium constant, which in this context is the solubility.[23] It is used to calculate the apparent thermodynamic properties of the dissolution process.[5]

The equation is: ln(x) = -ΔH°/RT + ΔS°/R

Where:

-

ΔH° is the standard apparent molar enthalpy of dissolution.

-

ΔS° is the standard apparent molar entropy of dissolution.

-

R is the universal gas constant (8.314 J·mol⁻¹·K⁻¹).[23]

-

T is the absolute temperature in Kelvin.

A plot of ln(x) versus 1/T yields a straight line with a slope of -ΔH°/R and an intercept of ΔS°/R, allowing for the direct calculation of these parameters.[24]

The standard apparent Gibbs free energy of dissolution (ΔG°) can then be calculated at each temperature using: ΔG° = -RT ln(x) or ΔG° = ΔH° - TΔS°

Caption: Conceptual workflow for thermodynamic analysis and modeling of solubility data.

Interpreting Thermodynamic Parameters

-

Enthalpy (ΔH°): A positive value indicates that the dissolution process is endothermic, meaning it requires energy input (heat) to proceed. This is consistent with solubility increasing with temperature.[23][24] A negative value signifies an exothermic process.

-

Entropy (ΔS°): A positive value indicates an increase in randomness or disorder as the solid solute dissolves into the solvent, which is typical for dissolution processes.[5]

-

Gibbs Free Energy (ΔG°): This parameter indicates the spontaneity of the dissolution process. A negative value would suggest a spontaneous process, but for solubility, it is more nuanced. The values are calculated at saturation, representing the energy state at equilibrium.[5]

Conclusion: A Foundation for Rational Drug Development

This guide has outlined the critical importance of understanding the solubility of this compound, a key pharmaceutical intermediate. We have detailed the robust experimental methodologies for obtaining precise solubility data and the analytical techniques for accurate quantification. Furthermore, the application of thermodynamic models like the modified Apelblat and van't Hoff equations provides a deeper insight into the dissolution process, transforming raw data into actionable knowledge regarding the enthalpy, entropy, and Gibbs free energy of solution.

This comprehensive characterization is not merely an academic exercise; it is a cornerstone of rational process development and formulation design. Armed with this information, researchers can select optimal solvents for synthesis and purification, predict the impact of temperature on yield, and lay the groundwork for developing stable and bioavailable drug products. The principles and protocols described herein provide a self-validating framework for generating the high-quality solubility data essential for advancing pharmaceutical science and technology.

References

- 1. Buy this compound | 22236-11-9 [smolecule.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. researchgate.net [researchgate.net]

- 4. ijstr.org [ijstr.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. This compound | 22236-11-9 [chemicalbook.com]

- 7. N-(4-(Difluoromethoxy)phenyl)acetamide | C9H9F2NO2 | CID 15906032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemigran.com [chemigran.com]

- 9. This compound CAS#: 22236-11-9 [m.chemicalbook.com]

- 10. 22236-11-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. researchgate.net [researchgate.net]

- 16. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen) (1989) | Jerson Mancilla | 3 Citations [scispace.com]

- 18. Separation of Acetanilide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. solubilityofthings.com [solubilityofthings.com]

- 24. d-nb.info [d-nb.info]

An In-Depth Spectroscopic Guide to 4'-(Difluoromethoxy)acetanilide for Advanced Research

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4'-(Difluoromethoxy)acetanilide (CAS No. 22236-11-9), a crucial intermediate in pharmaceutical and agrochemical synthesis. As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document synthesizes fundamental spectroscopic principles with data from closely related analogs to present a complete characterization profile, detailing the causality behind the spectral features.

Molecular Profile and Analytical Strategy

This compound, with the molecular formula C₉H₉F₂NO₂ and a molecular weight of 201.17 g/mol , possesses a unique combination of structural motifs: a para-substituted aromatic ring, an acetamide functional group, and a difluoromethoxy (-OCHF₂) group.[1][2] Each of these features yields a distinct signature across various spectroscopic techniques. Our analytical strategy employs a tripartite approach—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to create a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy provides the most detailed map of the molecular skeleton by probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei. The presence of the -OCHF₂ group offers a unique opportunity to utilize all three techniques for a highly constrained structural assignment.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is suitable for general structure, while DMSO-d₆ is preferable for clearly resolving the amide (N-H) proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire proton-decoupled and proton-coupled spectra. ¹⁹F NMR is highly sensitive, requiring fewer scans than ¹³C NMR. Use a common fluorine reference standard like CFCl₃ (0 ppm) for accurate chemical shift referencing.[3]

Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is anticipated to show four distinct regions corresponding to the different types of protons in the molecule. The electron-withdrawing nature of the difluoromethoxy group influences the chemical shifts of the aromatic protons.

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale & Expert Insights |

| NH | ~8.0-9.5 (DMSO-d₆) | Broad Singlet | - | The amide proton is exchangeable and often appears as a broad signal. Its chemical shift is highly solvent-dependent. In a non-polar solvent like CDCl₃, this peak may be broader and further upfield. |

| Ar-H (H-2, H-6) | ~7.5-7.6 | Doublet | JH-H ≈ 9.0 Hz | These protons are ortho to the electron-donating acetamido group and are expected to be downfield. They appear as a doublet due to coupling with their neighbors (H-3, H-5). |

| Ar-H (H-3, H-5) | ~7.0-7.1 | Doublet | JH-H ≈ 9.0 Hz | These protons are ortho to the electron-withdrawing difluoromethoxy group and are thus shielded relative to H-2/H-6, appearing slightly upfield. They form the other half of the AA'BB' system. |

| OCH F₂ | ~6.5-6.8 | Triplet | ²JH-F ≈ 74-76 Hz | This is a highly characteristic signal. The proton is significantly deshielded by the adjacent oxygen and two fluorine atoms. It appears as a triplet due to coupling to two equivalent fluorine nuclei (n+1 rule does not apply, but the pattern is a triplet). |

| CH ₃ | ~2.1-2.2 | Singlet | - | This signal corresponds to the three equivalent protons of the methyl group in the acetamide moiety, consistent with data from acetanilide itself.[4] |

Predicted ¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The key feature is the C-F coupling, which splits the signal of the difluoromethoxy carbon.

| Assignment | Predicted δ (ppm) | Multiplicity (¹JC-F) | Rationale & Expert Insights |

| C =O | ~168-169 | Singlet | The carbonyl carbon of the amide group is characteristically found in this downfield region. |

| Ar-C (C-4) | ~148-150 | Triplet (small) | This carbon, directly attached to the -OCHF₂ group, will be deshielded and may show a small triplet splitting due to two-bond coupling to the fluorine atoms. |

| Ar-C (C-1) | ~134-136 | Singlet | The carbon bearing the acetamido group. Its chemical shift is influenced by the nitrogen substituent. |